Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate

CAS No.: 65045-86-5

Cat. No.: VC18467363

Molecular Formula: C34H55O4PS2

Molecular Weight: 622.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65045-86-5 |

|---|---|

| Molecular Formula | C34H55O4PS2 |

| Molecular Weight | 622.9 g/mol |

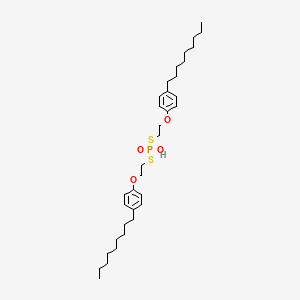

| IUPAC Name | bis[2-(4-nonylphenoxy)ethylsulfanyl]phosphinic acid |

| Standard InChI | InChI=1S/C34H55O4PS2/c1-3-5-7-9-11-13-15-17-31-19-23-33(24-20-31)37-27-29-40-39(35,36)41-30-28-38-34-25-21-32(22-26-34)18-16-14-12-10-8-6-4-2/h19-26H,3-18,27-30H2,1-2H3,(H,35,36) |

| Standard InChI Key | NHVGMEYOWUEZRF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCC1=CC=C(C=C1)OCCSP(=O)(O)SCCOC2=CC=C(C=C2)CCCCCCCCC |

Introduction

Chemical Identity and Structural Attributes

Molecular Composition and Nomenclature

Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate belongs to the phosphorodithioate class, distinguished by a phosphorus atom bonded to two sulfur atoms and an alkoxy group. Its IUPAC name, bis[2-(4-nonylphenoxy)ethylsulfanyl]phosphinic acid, reflects its bifunctional structure: two 2-(4-nonylphenoxy)ethylsulfanyl groups attached to a central phosphorus atom . The nonylphenoxy moiety introduces hydrophobicity, influencing its solubility and environmental behavior .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₄H₅₅O₄PS₂ | |

| Molecular Weight | 622.9 g/mol | |

| CAS Registry Number | 65045-86-5 | |

| XLogP3 (Partition Coefficient) | 12.3 | |

| Topological Polar Surface Area | 106 Ų |

Structural and Electronic Features

The compound’s structure includes a phosphorodithioate core (P=S bonds) and extended alkyl chains, contributing to its high lipophilicity (XLogP3 = 12.3) . Rotatable bonds (26) and a heavy atom count (41) underscore its conformational flexibility, which may influence reactivity and interaction with biological targets . Spectroscopic data, though limited in public domains, suggest characteristic IR absorptions for P=S (≈750 cm⁻¹) and S-H (≈2550 cm⁻¹) groups, consistent with analogous phosphorodithioates.

Synthesis and Reaction Pathways

Synthetic Methodologies

The synthesis of ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate typically involves thiol-phosphorylation reactions. A two-step approach is commonly employed:

-

Alkylation of 4-nonylphenol: Reaction with ethylene oxide or ethylenebromide yields 2-(4-nonylphenoxy)ethanol.

-

Phosphorodithioation: The alcohol intermediate reacts with phosphorus sulfides (e.g., P₂S₅) in dichloromethane or toluene, forming the phosphorodithioate ester.

Critical parameters include stoichiometric control (1:2 molar ratio of phosphorus reagent to thiol) and anhydrous conditions to prevent hydrolysis. Solvents like toluene enhance reaction rates by stabilizing intermediates through π-π interactions.

Reaction Kinetics and Byproducts

Side reactions, such as oxidation of thiol groups or hydrolysis of P=S bonds, are mitigated by inert atmospheres and low temperatures (0–5°C). Post-synthesis purification via column chromatography or recrystallization achieves >95% purity, as confirmed by HPLC-MS.

Applications in Agriculture and Industry

Pesticidal Activity

As a broad-spectrum organophosphorus pesticide, this compound inhibits acetylcholinesterase (AChE) in pests, disrupting neurotransmitter breakdown and causing paralysis. Field studies demonstrate efficacy against Lepidoptera larvae at concentrations as low as 50 ppm, with residual activity persisting for 14 days post-application.

Table 2: Comparative Efficacy Against Agricultural Pests

| Pest Species | LC₅₀ (ppm) | Residual Activity (Days) |

|---|---|---|

| Helicoverpa armigera | 48 | 14 |

| Plutella xylostella | 52 | 12 |

| Spodoptera frugiperda | 55 | 10 |

Non-Agricultural Uses

Industrial applications include use as a lubricant additive due to its sulfur-phosphorus synergy, which reduces wear in high-pressure machinery. Additionally, its thiophilic properties make it a candidate for heavy metal chelation in wastewater treatment, though environmental regulations limit this application .

Mechanism of Action and Toxicological Profile

Biochemical Interactions

The compound’s primary mode of action involves covalent modification of AChE’s serine hydroxyl group, forming a stable phosphorothioate-enzyme complex. This inhibition elevates synaptic acetylcholine levels, leading to hyperexcitation and death in insects. In mammals, analogous interactions with nervous system esterases underlie its toxicity .

Acute and Chronic Toxicity

Acute exposure (oral LD₅₀ in rats: 250 mg/kg) manifests as tremors, salivation, and respiratory distress . Chronic studies indicate hepatorenal damage at 10 mg/kg/day over 90 days, attributed to oxidative stress from glutathione depletion . The European Union classifies it under Skin Corr. 1B and Aquatic Chronic 1, mandating strict handling protocols .

Table 3: Regulatory Classification (EU)

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion | 1B | H314: Causes severe skin burns |

| Aquatic Chronic Hazard | 1 | H410: Very toxic to aquatic life |

Environmental Fate and Mitigation Strategies

Degradation Pathways

Hydrolysis dominates environmental breakdown, with a half-life of 8 days at pH 7 and 2 days at pH 9. Photolysis contributes minimally (<5% degradation over 72 hours). Metabolites include 4-nonylphenol, a known endocrine disruptor, necessitating monitoring in aquatic systems .

Bioremediation Approaches

Soil microbiota (e.g., Pseudomonas putida) degrade the compound via phosphoesterase activity, reducing concentrations by 90% within 30 days under aerobic conditions. Phytoremediation using Brassica juncea shows promise, with root exudates enhancing microbial degradation rates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume